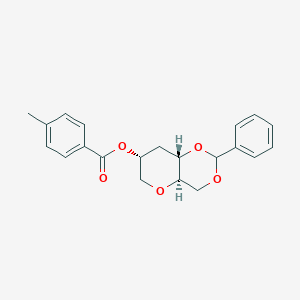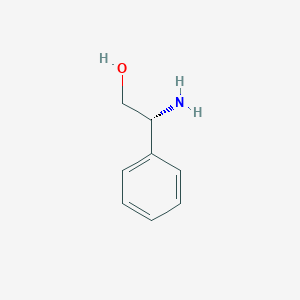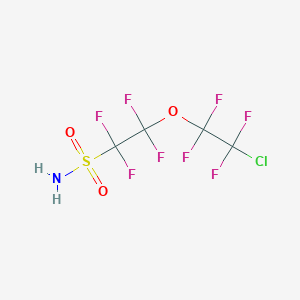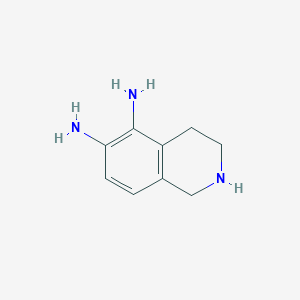
1,5-Anhydro-4,6-O-benzylidene-3-désoxy-2-O-toluoyl-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is a derivative of 1,5-anhydro-D-glucitol, which is a deoxy sugar alcohol. The structure of this compound suggests that it is a modified hexitol with specific protecting groups on the hydroxyl functionalities, namely benzylidene and toluoyl groups. These modifications are typically employed to protect the hydroxyl groups during chemical reactions and can be removed afterward to yield the desired product.
Synthesis Analysis
The synthesis of related anhydro-D-glucitol derivatives has been reported in several studies. For instance, the synthesis of end-functionalized (1→6)-2,5-anhydro-D-glucitols was achieved through anionic cyclopolymerization, followed by treatment with various terminating agents, resulting in high efficiency and confirming the structure by 1H NMR spectrum . Another study improved the synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol from D-mannitol, which involved dehydration, selective protection, benzylation, and deprotection steps, yielding the title compound with a total yield of 8.3% . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol.
Molecular Structure Analysis
The molecular structure of anhydro-D-glucitol derivatives is characterized by the presence of a tetrahydrofuran ring and a 1,3-dioxane ring, as indicated by proton NMR analysis in one of the studies . The specific substitution pattern on the anhydro-D-glucitol core can significantly influence the conformation and reactivity of the molecule. The presence of benzylidene and toluoyl groups in the compound of interest would likely affect its conformation and chemical behavior.
Chemical Reactions Analysis
The chemical reactivity of anhydro-D-glucitol derivatives is influenced by the protecting groups attached to the molecule. For example, the synthesis of positional isomers of methylated and acetylated or benzoylated 1,5-anhydro-D-glucitol involves partial methylation followed by benzoylation, with the individual isomers being separated by high-performance liquid chromatography . This indicates that the compound could undergo similar reactions, where the protecting groups play a crucial role in the selectivity and outcome of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of anhydro-D-glucitol derivatives are closely related to their molecular structure. The presence of different protecting groups can alter properties such as solubility, melting point, and reactivity. For instance, the isolation of 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol and its derivatives demonstrated the influence of substituents on the conformation of the molecule, which in turn affects its physical properties . The specific properties of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol would need to be determined experimentally, but it is likely that the benzylidene and toluoyl groups would increase its hydrophobicity compared to the parent hexitol.
Applications De Recherche Scientifique
Synthèse des nucléotides sucrés
1,5-Anhydro-4,6-O-benzylidene-3-désoxy-2-O-toluoyl-D-glucitol: sert d'intermédiaire de synthèse dans la préparation des nucléotides sucrés . Les nucléotides sucrés sont des donneurs essentiels dans les réactions de glycosylation, qui sont cruciales pour divers processus biologiques, notamment la reconnaissance cellule-cellule, la transduction du signal et la réponse immunitaire.
Recherche biomédicale
Ce composé est largement utilisé dans l'industrie biomédicale pour son potentiel dans le développement de nouveaux traitements . Il est particulièrement reconnu pour son rôle dans la recherche sur les maladies métaboliques telles que le diabète.
Régulation de la glycémie
Des recherches approfondies ont mis en évidence l'efficacité du composé pour réglementer la glycémie et améliorer la sensibilité à l'insuline . Cela en fait un atout précieux dans la recherche et le développement de thérapies contre le diabète.
Recherche en protéomique
Le composé est également utilisé dans la recherche en protéomique, où il aide à l'étude des protéomes et de leurs fonctions . Cette application est cruciale pour comprendre les mécanismes des maladies et identifier les cibles médicamenteuses potentielles.
Mécanisme D'action
Target of Action
It is widely recognized as a pivotal compound within the biomedical realm .
Mode of Action
It is known to be a useful synthetic intermediate in the preparation of sugar nucleotides .
Biochemical Pathways
It is involved in the preparation of sugar nucleotides , which play crucial roles in various biochemical pathways.
Result of Action
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is known to play a significant role in the treatment of diverse ailments, foremost among them being diabetes . Its unparalleled capability to regulate blood sugar levels renders it an indispensable entity .
Propriétés
IUPAC Name |
[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3/t17-,18+,19-,21?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQIKSKCVESCU-HQPYMTOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617773 |
Source


|
| Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149312-19-6 |
Source


|
| Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)
